
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and two methanethiol groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst . The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide . The methanethiol groups can be introduced using thiolating agents such as methanethiol in the presence of a base .
Industrial Production Methods
Industrial production of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(5-tert-Butyl-2-hydroxy-1,3-phenylene)dimethanethiol: Similar structure but with a hydroxyl group instead of a fluorine atom.
(5-tert-Butyl-2-chloro-1,3-phenylene)dimethanethiol: Similar structure but with a chlorine atom instead of a fluorine atom.
(5-tert-Butyl-2-bromo-1,3-phenylene)dimethanethiol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
(5-tert-Butyl-2-fluoro-1,3-phenylene)dimethanethiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and binding affinity. The combination of the tert-butyl group, fluorine atom, and methanethiol groups makes this compound distinct from its analogs and provides it with unique characteristics that can be exploited in various applications.
Properties
CAS No. |
77180-50-8 |
|---|---|
Molecular Formula |
C12H17FS2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
[5-tert-butyl-2-fluoro-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H17FS2/c1-12(2,3)10-4-8(6-14)11(13)9(5-10)7-15/h4-5,14-15H,6-7H2,1-3H3 |
InChI Key |
LTVNSJDMACFFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CS)F)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


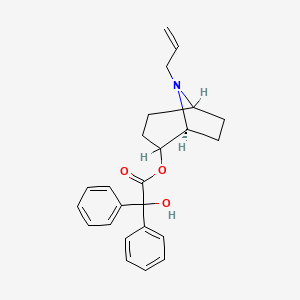
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)

![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
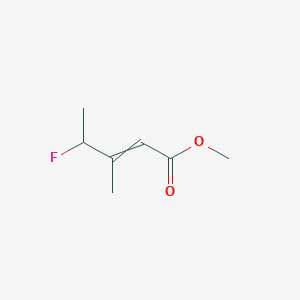
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
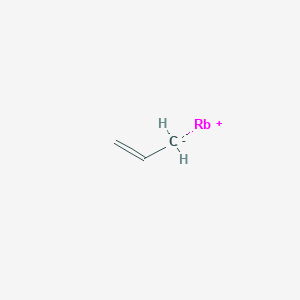
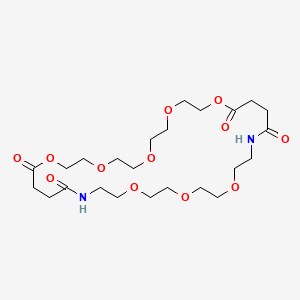

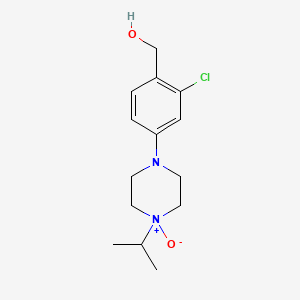

![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

